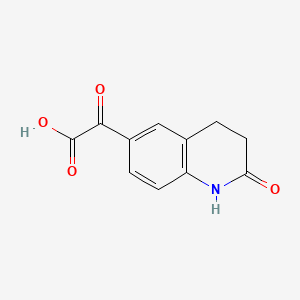

2-Oxo-2-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetic acid

Beschreibung

Eigenschaften

IUPAC Name |

2-oxo-2-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO4/c13-9-4-2-6-5-7(10(14)11(15)16)1-3-8(6)12-9/h1,3,5H,2,4H2,(H,12,13)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VROBXYCNRXJCMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC2=C1C=C(C=C2)C(=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Reaction Mechanism and Conditions

-

Dehydrogenation : The catalyst dehydrogenates the secondary alcohol (e.g., 1-phenylethanol) to acetophenone, releasing H₂.

-

Imine Formation : 2-Aminobenzyl alcohol condenses with the ketone to form a Schiff base.

-

Cyclization : Intramolecular cyclization generates the quinoline intermediate.

-

Hydrogenation : The catalyst transfers H₂ back to reduce the quinoline to tetrahydroquinoline.

Key Parameters :

-

Base : KH/KOH mixtures enhance selectivity for tetrahydroquinoline over fully aromatic quinolines.

-

Temperature : 120°C optimizes hydrogenation efficiency.

-

Pressure : Closed-vial conditions (self-generated H₂ pressure) favor reduction.

Adaptation for Target Compound :

Introducing the β-ketoacetic acid group requires post-synthetic modification. For example, alkylation of the tetrahydroquinoline intermediate with bromoacetoacetic acid derivatives could install the side chain.

Microwave-Assisted Friedländer Synthesis

The Friedländer reaction facilitates quinoline synthesis via acid-catalyzed cyclocondensation. A microwave (μW)-assisted modification accelerates the process, using acetic acid as both solvent and catalyst.

Protocol Optimization

-

Substrates : 2-Aminobenzyl alcohol derivatives and β-keto esters (e.g., ethyl acetoacetate).

-

Conditions :

Example Reaction :

Advantages :

-

Rapid reaction times (5 minutes vs. days at room temperature).

Gould–Jacobs Cyclization for Quinolin-4-one Derivatives

The Gould–Jacobs reaction constructs quinolin-4-ones via thermal cyclization of aniline derivatives and ethoxymethylidenedimalonate esters.

Modified Pathway for β-Ketoacetic Acid Integration

-

Condensation : React 6-amino-3,4-dihydroquinolin-2-one with diethyl ethoxymethylidenedimalonate.

-

Cyclization : Heat induces cyclization to form a 4-hydroxyquinoline-3-carboxylate intermediate.

-

Decarboxylation and Oxidation : Hydrolysis of the ester followed by oxidative cleavage introduces the β-keto group.

Challenges :

-

Positional selectivity during cyclization.

-

Over-oxidation risks during ketone formation.

Direct Functionalization of Tetrahydroquinoline Precursors

Pre-functionalized tetrahydroquinolines can undergo late-stage modifications to install the β-ketoacetic acid moiety.

Oxidative Ketone Installation

-

Substrate : 2-(1,2,3,4-Tetrahydroquinolin-6-yl)acetic acid.

-

Oxidizing Agents : CrO₃/H₂SO₄ or Swern oxidation (oxalyl chloride/DMSO).

-

Conditions :

Example :

Comparative Analysis of Synthetic Methods

| Method | Key Reagents/Catalysts | Conditions | Yield* | Advantages | Limitations |

|---|---|---|---|---|---|

| Borrowing Hydrogen | Mn(I) PN₃ complex, KH/KOH | 120°C, closed vial | ~75% | Atom-efficient, minimal byproducts | Requires post-synthetic modification |

| Microwave Friedländer | Acetic acid, μW irradiation | 160°C, 5 min | >80% | Fast, solvent-free | Limited substrate scope |

| Gould–Jacobs | Ethoxymethylidenedimalonate | High-temperature | ~60% | Scalable for decarboxylation | Harsh conditions, multi-step |

| Direct Oxidation | CrO₃, H₂SO₄ | 0–25°C | ~70% | Straightforward | Over-oxidation risks |

Analyse Chemischer Reaktionen

Types of Reactions

2-Oxo-2-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetic acid undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives.

Reduction: Reduction reactions can convert the keto groups to hydroxyl groups.

Substitution: The compound can undergo nucleophilic substitution reactions at the quinoline ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include various quinoline derivatives, hydroxylated compounds, and substituted quinoline analogs. These products can have significant applications in pharmaceuticals and organic synthesis.

Wissenschaftliche Forschungsanwendungen

2-Oxo-2-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetic acid has several scientific research applications:

Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

Industry: The compound is used in the development of new materials with specific properties, such as polymers and dyes.

Wirkmechanismus

The mechanism of action of 2-Oxo-2-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetic acid involves its interaction with various molecular targets. The compound can act as an inhibitor or modulator of specific enzymes or receptors, leading to changes in cellular pathways. For example, its quinoline core structure allows it to interact with DNA or proteins, potentially disrupting their function and leading to therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Key Observations:

Functional Group Influence :

- The carboxylic acid group in the target compound enhances water solubility compared to ester derivatives (e.g., CAS 61164-72-5) .

- Halogenation (e.g., fluorine in CAS 869722-33-8) increases electron-withdrawing effects, altering reactivity and binding interactions .

Sulfonamide derivatives (e.g., CAS 1396963-54-4) introduce hydrogen-bonding capabilities, broadening pharmacological applications .

Synthetic Utility :

- Methyl esters (e.g., CAS 61164-72-5) are common prodrug precursors, whereas the free carboxylic acid (target compound) is directly utilized in coupling reactions .

Biologische Aktivität

2-Oxo-2-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetic acid, with CAS number 1152495-52-7, is a compound of interest due to its potential biological activities. This article provides an overview of its chemical properties, biological activities, and relevant research findings.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Chemical Formula | C₁₁H₉N₁O₄ |

| Molecular Weight | 219.2 g/mol |

| IUPAC Name | 2-oxo-2-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)acetic acid |

| Appearance | Powder |

| Storage Temperature | Room Temperature |

Anticancer Potential

Recent studies have highlighted the anticancer potential of compounds related to tetrahydroquinolinones. For instance, derivatives of tetrahydroquinoline have demonstrated significant antiproliferative effects against various cancer cell lines.

- Mechanism of Action : The biological activity is often linked to the ability of these compounds to induce oxidative stress in cancer cells. This mechanism disrupts cellular homeostasis and promotes apoptosis (programmed cell death) through pathways such as PI3K/AKT/mTOR signaling .

- Cell Lines Tested : Research has shown that related compounds exhibit growth inhibition in several cancer types including colorectal cancer (CRC), leukemia, and lung carcinoma. For example, certain derivatives showed a growth inhibition percentage (GI%) exceeding 90% against specific leukemia cell lines .

Enzymatic Inhibition

Compounds similar to this compound have also been evaluated for their inhibitory effects on key enzymes involved in cancer progression:

- Kinase Inhibition : Studies indicate that these compounds can inhibit cyclin-dependent kinases (CDKs) and tropomyosin receptor kinases (TRKA), which are crucial for cell cycle regulation and survival in cancer cells. For instance, some derivatives displayed IC50 values in the low micromolar range against CDK2 and TRKA .

Study on Tetrahydroquinolinones

A significant study synthesized various tetrahydroquinolinone derivatives and assessed their biological activities. The findings indicated that specific substitutions on the tetrahydroquinoline scaffold could enhance anticancer activity. For instance:

- Compound 20d , a derivative tested for CRC inhibition, exhibited notable antiproliferative activity at micromolar concentrations and disrupted colony formation in HCT-116 cells .

Molecular Docking Studies

Molecular docking simulations have been employed to predict the binding affinities of these compounds to target proteins. Results suggested that structural modifications could lead to enhanced interactions with active sites of relevant kinases and receptors .

Q & A

Q. Optimization Strategies :

- Temperature Control : Maintain 60–80°C during cyclization to prevent side reactions.

- Catalyst Loading : Use 5–10% Pd/C for efficient reduction .

- Solvent Selection : Ethanol or dichloromethane improves solubility and reaction efficiency .

How does the compound interact with biological targets, and what experimental techniques are used to study these interactions?

Advanced Research Focus

The compound’s biological activity is hypothesized to involve enzyme or receptor modulation, particularly in pathways related to antimicrobial or anticancer effects.

Q. Methodological Approaches :

- Binding Assays : Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to quantify affinity for targets like kinases or DNA topoisomerases .

- Cellular Assays : Dose-response studies in cancer cell lines (e.g., IC50 determination via MTT assays) .

- Structural Analysis : X-ray crystallography or NMR to map binding sites, leveraging hydrogen bonding (N–H···O, C–H···O) observed in analogs .

Challenges : Low solubility in aqueous buffers may require DMSO co-solvents (<0.1% v/v) to avoid cytotoxicity artifacts .

What spectroscopic and chromatographic methods are recommended for characterizing the compound’s purity and structure?

Basic Research Focus

Key Techniques :

- NMR : 1H and 13C NMR to confirm the tetrahydroquinoline core (δ 2.5–3.5 ppm for CH2 groups) and oxo-acetic acid moiety (δ 170–175 ppm for carbonyl carbons) .

- Mass Spectrometry : High-resolution ESI-MS for molecular ion validation (theoretical m/z 219.2 for [M+H]+) .

- HPLC : Reverse-phase C18 columns (ACN/water gradient) to assess purity (>95%) and monitor degradation products .

Data Interpretation : Compare retention times and spectral data with analogs like 2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-1-yl)acetic acid (CAS 80310-02-7) .

What are the challenges in elucidating the compound’s mechanism of action in modulating biochemical pathways?

Advanced Research Focus

Key Challenges :

- Target Identification : The compound’s polypharmacology complicates pinpointing primary targets. Use siRNA knockdown or CRISPR-Cas9 screens to validate suspected pathways .

- Metabolic Stability : Rapid hepatic metabolism (observed in tetrahydroquinoline analogs) may obscure in vivo effects. Employ microsomal stability assays with LC-MS analysis .

- Off-Target Effects : Screening against kinase panels or GPCR libraries mitigates false positives .

Contradictions in Evidence : Some studies suggest antimicrobial activity , while others emphasize anticancer potential . Context-dependent effects (e.g., cell type, concentration) must be clarified through dose-ranging studies.

What chemical modifications enhance the biological activity of this compound, and how are they methodologically implemented?

Advanced Research Focus

Common Modifications :

- Fluorine Substitution : Introduce 4-fluorophenoxy groups via nucleophilic aromatic substitution to improve membrane permeability .

- Acid Derivitization : Esterification (e.g., ethyl esters) to enhance bioavailability, followed by hydrolysis in vivo .

- Heterocycle Fusion : Attach thiazole or triazole rings to explore synergistic effects on kinase inhibition .

Q. Synthetic Protocols :

- Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) for triazole incorporation .

- Protection/Deprotection : Use tert-butyloxycarbonyl (Boc) groups to shield reactive amines during functionalization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.